EGFR Inhibitor STX-721
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STX-721 is a next-generation, orally delivered small molecule designed to target exon 20 insertion mutations in epidermal growth factor receptors. These mutations are a well-known oncogenic driver in non-small cell lung cancer, the most common form of lung cancer. STX-721 has been developed with the aim of providing best-in-class selectivity and efficacy, overcoming the limitations of existing therapies .
准备方法
Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for STX-721 are proprietary and have not been fully disclosed in public literature. it is known that the compound was developed using Scorpion Therapeutics’ proprietary drug-hunting platform, which integrates advanced technologies across cancer biology, medicinal chemistry, and data sciences .
Industrial Production Methods: Industrial production methods for STX-721 are also proprietary. The compound is currently advancing through preclinical development, with an investigational new drug application submission expected in 2023 .
化学反应分析
Types of Reactions: STX-721 primarily undergoes biochemical reactions involving its interaction with exon 20 insertion mutations in epidermal growth factor receptors. These interactions are crucial for its anti-tumor activity .
Common Reagents and Conditions: The specific reagents and conditions used in the synthesis and reactions of STX-721 have not been publicly disclosed. it is known that the compound demonstrates strong potency and selectivity in various biochemical assays .
Major Products Formed: The major products formed from the reactions involving STX-721 are not explicitly detailed in available literature. The primary focus of research has been on its efficacy and selectivity in targeting exon 20 insertion mutations .
科学研究应用
STX-721 has significant potential in scientific research, particularly in the field of oncology. Its primary application is in the treatment of non-small cell lung cancer with exon 20 insertion mutations. The compound has demonstrated strong anti-tumor activity and selectivity in preclinical models, making it a promising candidate for further clinical development .
作用机制
STX-721 exerts its effects by selectively inhibiting exon 20 insertion mutations in epidermal growth factor receptors. This inhibition disrupts the signaling pathways that drive tumor growth and proliferation in non-small cell lung cancer. The compound’s high selectivity for mutant receptors over wild-type receptors is expected to result in a wider therapeutic index and reduced toxicity .
相似化合物的比较
Similar Compounds:
- Osimertinib
- Mobocertinib
- Amivantamab
Uniqueness: STX-721 is unique in its potentially best-in-class selectivity for exon 20 insertion mutations. Unlike other therapies, which often have significant toxicities due to inhibition of wild-type epidermal growth factor receptors, STX-721 is designed to minimize these adverse effects. This selectivity is expected to provide a wider therapeutic window and greater efficacy .
属性
分子式 |
C32H35ClN6O3 |
---|---|
分子量 |
587.1 g/mol |
IUPAC 名称 |
3-(3-chloro-2-methoxyanilino)-2-[3-[2-[(2R)-1-[(E)-4-(dimethylamino)but-2-enoyl]-2-methylpyrrolidin-2-yl]ethynyl]pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1 |
InChI 键 |
UMSJPISUMQOUKS-LMZGTLAXSA-N |
手性 SMILES |
C[C@@]1(CCCN1C(=O)/C=C/CN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
规范 SMILES |
CC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。